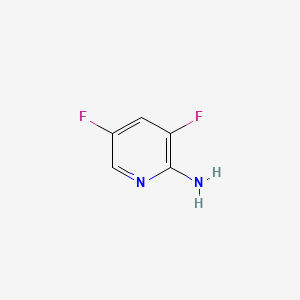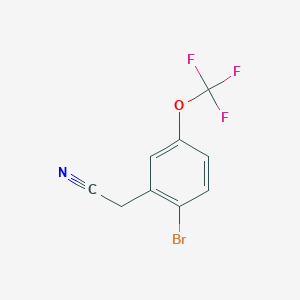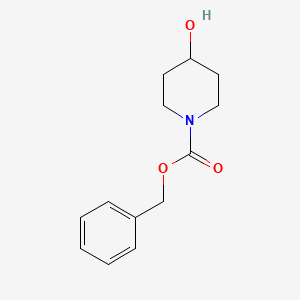
Benzyl 4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Benzyl 4-hydroxypiperidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-4-piperidinol, is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 . This compound is used as a reactant for the synthesis of various substances, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .
Molecular Structure Analysis
The molecular structure of Benzyl 4-hydroxypiperidine-1-carboxylate consists of a benzyl group attached to a 4-hydroxypiperidine-1-carboxylate group . The SMILES string for this compound is OC1CCN(CC1)C(=O)OCc2ccccc2 .
Chemical Reactions Analysis
Benzyl 4-hydroxypiperidine-1-carboxylate is used as a reactant in the synthesis of various compounds. It has been used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .
Physical And Chemical Properties Analysis
Benzyl 4-hydroxypiperidine-1-carboxylate has a boiling point of 167 °C at 0.2 mmHg and a density of 1.554 g/mL at 25 °C . The refractive index (n20/D) of this compound is 1.543 .
Aplicaciones Científicas De Investigación
Synthesis of Orally Bioavailable P2Y12 Antagonists
“Benzyl 4-hydroxypiperidine-1-carboxylate” is used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists . These antagonists are important in the field of medicine as they inhibit platelet aggregation, which can help prevent blood clotting and reduce the risk of heart attacks and strokes.
Production of Piperidine Derivatives
This compound is also used in the production of piperidine derivatives . Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals.
Creation of Molecular Rods
“Benzyl 4-hydroxypiperidine-1-carboxylate” is used in the creation of molecular rods . These rods have applications in the field of nanotechnology, where they can be used to construct molecular machines or as components in molecular electronics.
Synthesis of Oxazolidinone-Quinolone Hybrids
This compound is used in the synthesis of oxazolidinone-quinolone hybrids . These hybrids have shown promising antibacterial activity, making them potential candidates for the development of new antibiotics.
Production of Cyclic Prodrugs of RGD Peptidomimetics
“Benzyl 4-hydroxypiperidine-1-carboxylate” is used in the production of cyclic prodrugs of RGD peptidomimetics . These prodrugs have applications in the field of medicine, particularly in targeted drug delivery systems.
Oxidation of Alcohols
This compound is used as a reactant for the oxidation of alcohols . This is a fundamental reaction in organic chemistry with wide-ranging applications in the synthesis of pharmaceuticals, fragrances, and polymers.
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzyl 4-hydroxypiperidine-1-carboxylate is a reactant used in the synthesis of various compounds . .
Mode of Action
It is known to be a reactant in the synthesis of several compounds, suggesting it interacts with other molecules to form new compounds .
Biochemical Pathways
The compound is involved in the synthesis of various compounds, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity . The specific biochemical pathways affected by these compounds would depend on their individual mechanisms of action.
Result of Action
As a reactant, the primary result of the action of Benzyl 4-hydroxypiperidine-1-carboxylate is the formation of new compounds . The molecular and cellular effects of these compounds would depend on their individual properties and mechanisms of action.
Action Environment
The action, efficacy, and stability of Benzyl 4-hydroxypiperidine-1-carboxylate can be influenced by various environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability of the compound.
Propiedades
IUPAC Name |
benzyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIUUDJOCYHIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383265 | |
| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-hydroxypiperidine-1-carboxylate | |
CAS RN |
95798-23-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95798-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-Hydroxy-1-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




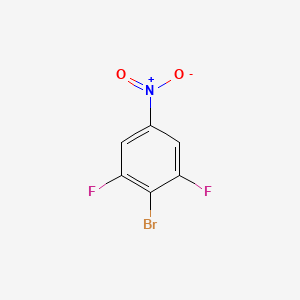
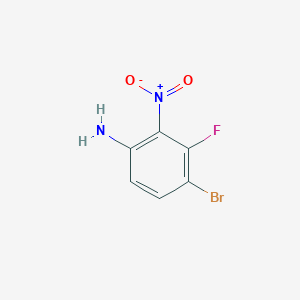


![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)
